(1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine is a complex organic compound that features both imidazole and piperidine moieties Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, while piperidine is a six-membered ring containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine typically involves multiple steps, starting from simpler precursors. One common route involves the formation of the imidazole ring followed by the construction of the piperidine ring. The imidazole ring can be synthesized using a variety of methods, including the reaction of glyoxal with ammonia . The piperidine ring can be introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability and cost-effectiveness. This could include the use of continuous flow reactors and other advanced techniques to ensure high yields and purity.
Chemical Reactions Analysis
Types of Reactions
(1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
(1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The piperidine ring may enhance the compound’s binding affinity and specificity for its targets. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
(1-Methyl-1H-imidazol-2-yl)methanamine: A simpler compound with similar imidazole functionality.
(1-Methyl-1H-imidazol-4-yl)methylamine: Another imidazole derivative with different substitution patterns.
(1-Methyl-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride: A benzimidazole derivative with potential therapeutic applications.
Uniqueness
(1-Methyl-2-(1-methyl-1H-imidazol-5-yl)piperidin-3-yl)methanamine is unique due to its combination of imidazole and piperidine rings, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C11H20N4 |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
[1-methyl-2-(3-methylimidazol-4-yl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C11H20N4/c1-14-5-3-4-9(6-12)11(14)10-7-13-8-15(10)2/h7-9,11H,3-6,12H2,1-2H3 |
InChI Key |
BNYHESMNDBMAIR-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1C2=CN=CN2C)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.